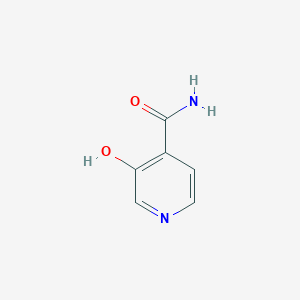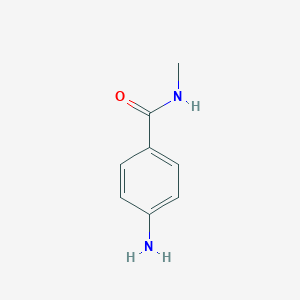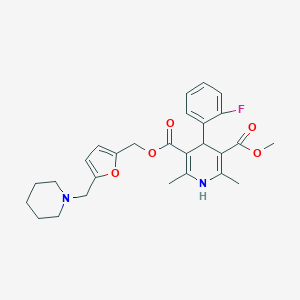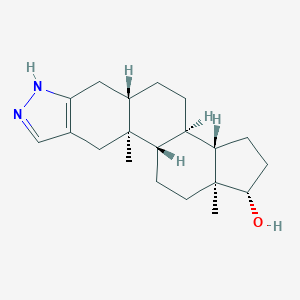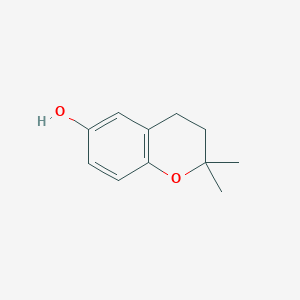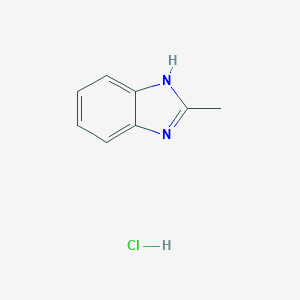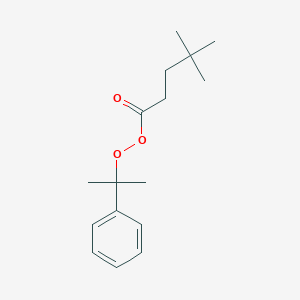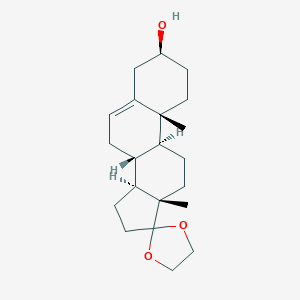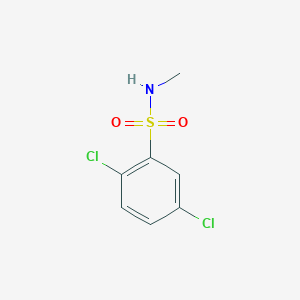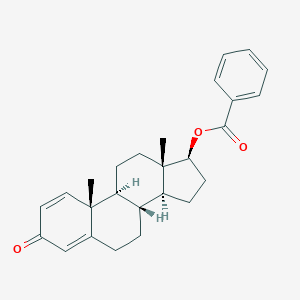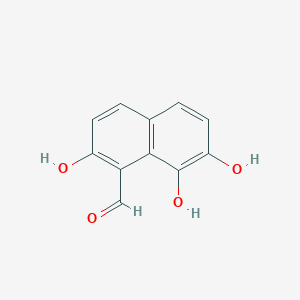
2,7,8-Trihydroxy-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,8-Trihydroxy-1-naphthaldehyde, also known as THN, is a naturally occurring compound found in various plants, such as the roots of Rubia cordifolia and the bark of Magnolia officinalis. THN has gained significant attention in recent years due to its potential therapeutic applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity.
Wissenschaftliche Forschungsanwendungen
2,7,8-Trihydroxy-1-naphthaldehyde has been extensively studied for its potential therapeutic applications in various fields. In cancer therapy, 2,7,8-Trihydroxy-1-naphthaldehyde has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. 2,7,8-Trihydroxy-1-naphthaldehyde has also been studied for its neuroprotective effects, where it has been shown to protect neurons against oxidative stress, inflammation, and apoptosis. Additionally, 2,7,8-Trihydroxy-1-naphthaldehyde has been found to exhibit antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
Wirkmechanismus
The mechanism of action of 2,7,8-Trihydroxy-1-naphthaldehyde is not fully understood. However, studies have suggested that 2,7,8-Trihydroxy-1-naphthaldehyde exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. 2,7,8-Trihydroxy-1-naphthaldehyde has also been shown to induce the expression of various genes involved in apoptosis, cell cycle regulation, and DNA damage repair.
Biochemical and Physiological Effects
2,7,8-Trihydroxy-1-naphthaldehyde has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2,7,8-Trihydroxy-1-naphthaldehyde has been found to induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis. In neurons, 2,7,8-Trihydroxy-1-naphthaldehyde has been shown to protect against oxidative stress and inflammation by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. 2,7,8-Trihydroxy-1-naphthaldehyde has also been found to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2,7,8-Trihydroxy-1-naphthaldehyde has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. 2,7,8-Trihydroxy-1-naphthaldehyde is also stable under various conditions, making it suitable for long-term storage and transportation. However, 2,7,8-Trihydroxy-1-naphthaldehyde has some limitations for lab experiments, including its low solubility in water, which can limit its bioavailability and efficacy. 2,7,8-Trihydroxy-1-naphthaldehyde also has a relatively short half-life, which can affect its stability and potency.
Zukünftige Richtungen
There are several future directions for the research on 2,7,8-Trihydroxy-1-naphthaldehyde. One direction is to further investigate the mechanism of action of 2,7,8-Trihydroxy-1-naphthaldehyde and its potential targets in various diseases. Another direction is to explore the synergistic effects of 2,7,8-Trihydroxy-1-naphthaldehyde with other drugs or natural compounds for enhanced therapeutic efficacy. Additionally, future research can focus on developing novel formulations of 2,7,8-Trihydroxy-1-naphthaldehyde with improved solubility, stability, and bioavailability for better therapeutic outcomes.
Conclusion
In conclusion, 2,7,8-Trihydroxy-1-naphthaldehyde is a naturally occurring compound with potential therapeutic applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. 2,7,8-Trihydroxy-1-naphthaldehyde can be synthesized by various methods, and its mechanism of action is not fully understood. 2,7,8-Trihydroxy-1-naphthaldehyde exhibits various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research can focus on further investigating the mechanism of action of 2,7,8-Trihydroxy-1-naphthaldehyde and developing novel formulations for improved therapeutic outcomes.
Synthesemethoden
2,7,8-Trihydroxy-1-naphthaldehyde can be synthesized by various methods, including the oxidation of 2,7-dihydroxynaphthalene using potassium permanganate, the reaction of 2,7-dihydroxynaphthalene with nitric acid, and the condensation of 2-naphthol with glyoxylic acid. However, the most common method for synthesizing 2,7,8-Trihydroxy-1-naphthaldehyde is the reaction of 2-naphthol with glyoxylic acid in the presence of acetic anhydride and hydrochloric acid.
Eigenschaften
CAS-Nummer |
125366-77-0 |
|---|---|
Produktname |
2,7,8-Trihydroxy-1-naphthaldehyde |
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2,7,8-trihydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H8O4/c12-5-7-8(13)3-1-6-2-4-9(14)11(15)10(6)7/h1-5,13-15H |
InChI-Schlüssel |
AHPVQKKHHIDVSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C=CC(=C2O)O)C=O)O |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CC(=C2O)O)C=O)O |
Synonyme |
1-Naphthalenecarboxaldehyde, 2,7,8-trihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



